

Commercial Suppliers of High-Purity 3,4-Dimethylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethylthiophene

Cat. No.: B1217622

[Get Quote](#)

A variety of chemical suppliers offer **3,4-dimethylthiophene**, typically with a purity of 97% or higher. The availability ranges from research-scale quantities to larger, multi-kilogram batches for pilot-scale or production applications.^[1] Below is a comparative summary of offerings from several notable suppliers.

Supplier	CAS Number	Molecular Formula	Purity	Available Quantities	Notes
Georganics	632-15-5	C ₆ H ₈ S	High Purity	Milligrams to multi-kilogram batches	Offers custom synthesis and various batch sizes for research or production. [1]
Biosynth	632-15-5	C ₆ H ₈ S	High Purity	Not specified	Provides reference standards for pharmaceutical testing. [2]
Benchchem	632-15-5	C ₆ H ₈ S	High Purity	Not specified	Marketed as a key monomer for conjugated polymers in organic electronics. For Research Use Only. [3]
Apollo Scientific	632-15-5	C ₆ H ₈ S	98%	1g, 5g, 25g	Provides specific pricing and indicates stock status for different regions. [4]

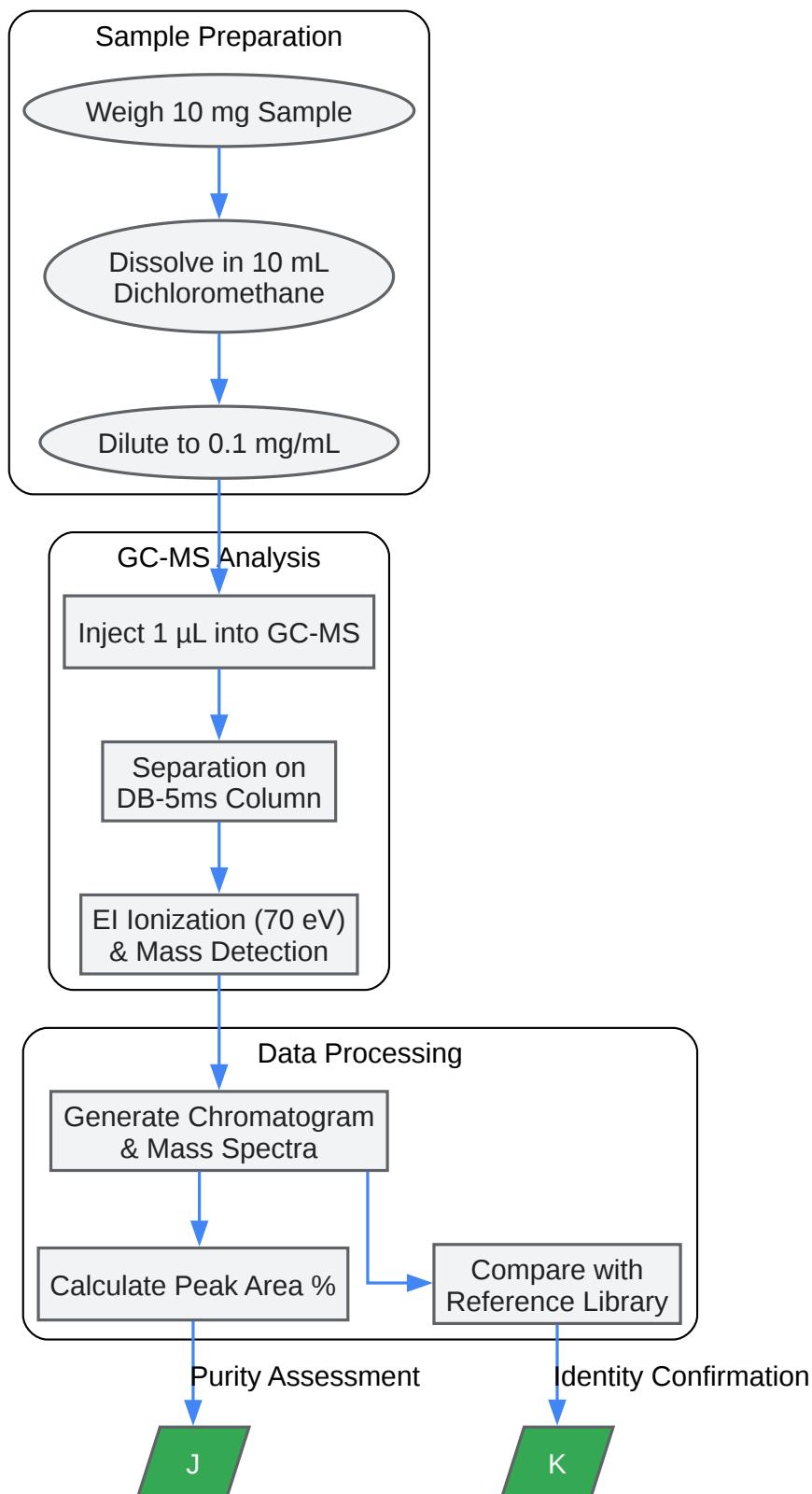
CookeChem	632-15-5	C ₆ H ₈ S	98%	Not specified	Mentions its use in dry onion preparation for seasoning. [5]
Alachem Co., Ltd.	632-15-5	C ₆ H ₈ S	Not specified	R&D to industrial use	Offers documents such as Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request. [2][6]
ChemScene	632-15-5	C ₆ H ₈ S	≥97%	Not specified	For research and further manufacturing use only. [7]
CymitQuimica	632-15-5	C ₆ H ₈ S	97%	Not specified	Aggregates products from multiple suppliers. [4]

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of **3,4-dimethylthiophene** is critical for reproducible research and development outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.

Purity and Identity Verification by GC-MS

GC-MS is an ideal method for analyzing volatile compounds like **3,4-dimethylthiophene**, providing both separation of components and structural identification through mass spectra.


The following is a representative protocol.

Methodology:

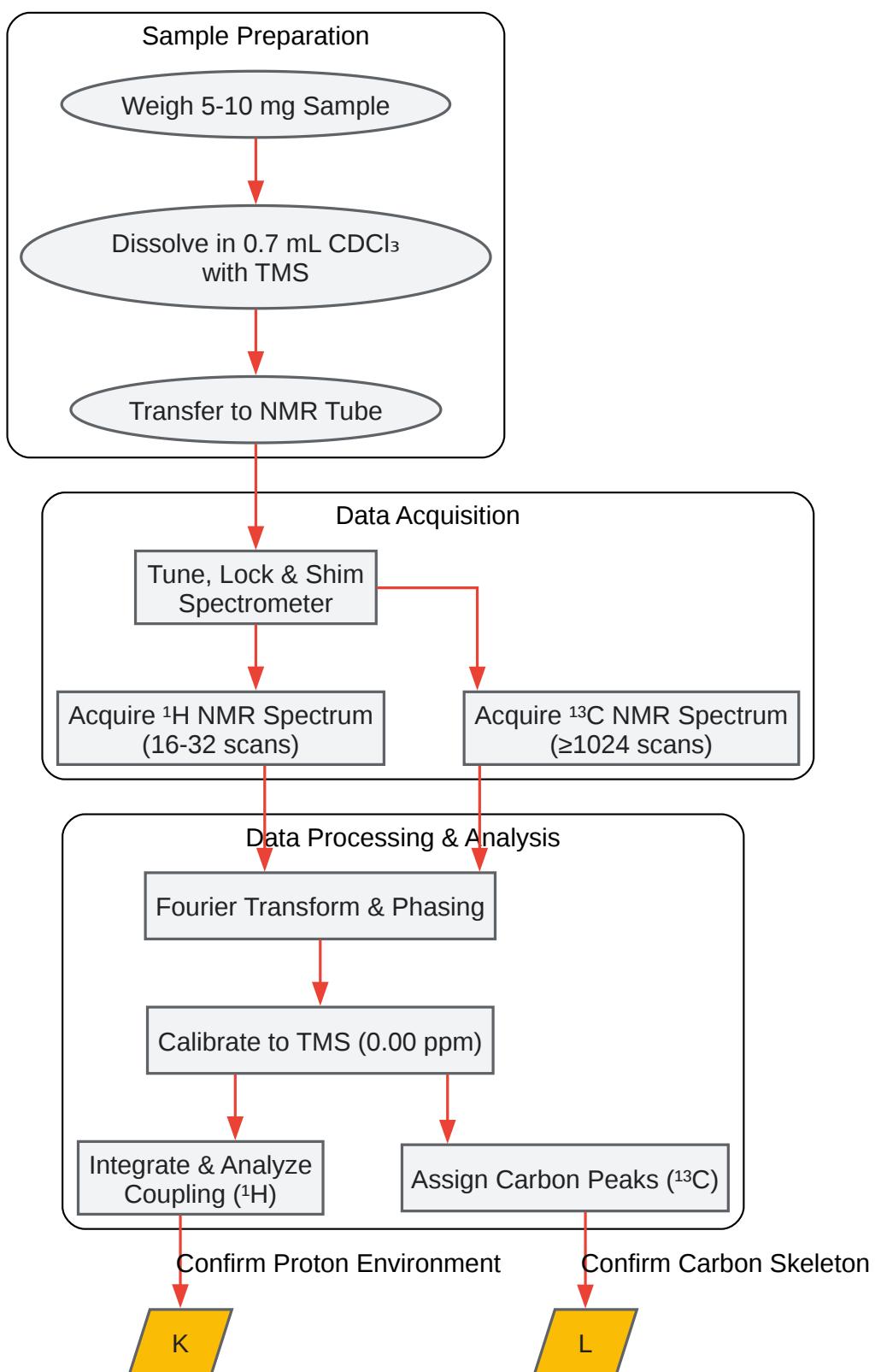
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **3,4-dimethylthiophene** sample.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
 - Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.[\[8\]](#)
- Instrumentation (Thermo Scientific TRACE GC Ultra or similar):
 - Injector: Split/splitless, set to 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Hold: Maintain 250°C for 5 minutes.
 - Column: A non-polar column, such as a 30m x 0.25mm ID x 0.25µm film thickness DB-5ms or equivalent, is suitable.
- Mass Spectrometer (Thermo Scientific TSQ Quantum GC or similar):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 300.

- Data Analysis:

- The purity is calculated based on the area percentage of the primary peak corresponding to **3,4-dimethylthiophene** relative to the total area of all detected peaks in the chromatogram.
- The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a known standard or a spectral library (e.g., NIST).[9]

[Click to download full resolution via product page](#)

GC-MS workflow for purity validation.


Structural Elucidation by ^1H and ^{13}C NMR Spectroscopy

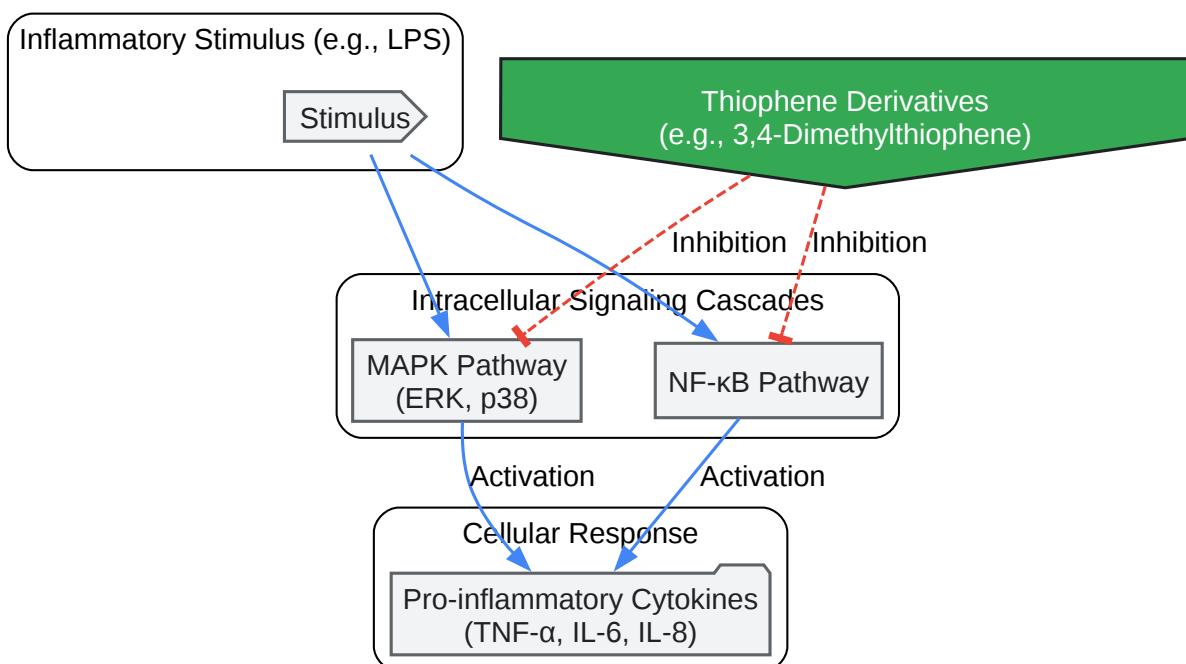
NMR spectroscopy is an indispensable tool for confirming the precise molecular structure of thiophene derivatives. A standardized protocol is crucial for obtaining high-quality, reproducible data.[10]

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the high-purity **3,4-dimethylthiophene** sample.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the resulting solution to a clean, 5 mm NMR tube.[10]
- Spectrometer Setup (400 MHz or higher):
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Lock the field frequency using the deuterium signal from the solvent (CDCl_3).[10]
- ^1H NMR Data Acquisition:
 - Pulse Sequence: Use a standard single-pulse sequence.
 - Spectral Width: Set to approximately 12 ppm.
 - Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: Use a delay of 1-2 seconds between scans.[10]
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum.

- Spectral Width: Set to approximately 220 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Relaxation Delay: Use a longer delay of 2-5 seconds to ensure full carbon nuclei relaxation.[10]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
 - Integrate signals in the ^1H spectrum to determine proton ratios and analyze coupling patterns to confirm the substitution pattern.
 - Correlate peaks in the ^{13}C spectrum with the molecular structure.

[Click to download full resolution via product page](#)


NMR workflow for structural elucidation.

Biological Activity and Potential Signaling Pathways

While **3,4-dimethylthiophene** is a fundamental building block in organic electronics, thiophene derivatives, as a class, exhibit a wide range of biological activities, making them of significant interest in drug development.[11][12]

Thiophene-based compounds have been reported to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[12] Specifically, **3,4-dimethylthiophene** has been noted as an effective antimicrobial agent against resistant bacterial strains and has been used in acne treatment.[2] A proposed mechanism for its antimicrobial action involves activation by metal cations and fatty acids in the cell membrane, leading to bond cleavage and the production of reactive oxygen species (ROS).[2]

In the context of anti-inflammatory action, various thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF- α and interleukins (e.g., IL-6, IL-8) by inhibiting key signaling pathways such as the NF- κ B and MAPK (ERK, p38) pathways.[12]

[Click to download full resolution via product page](#)

Generalized anti-inflammatory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethylthiophene | 632-15-5 | AAA63215 | Biosynth [biosynth.com]
- 2. 632-15-5 | 3,4-DIMETHYLTHIOPHENE - Alachem Co., Ltd. [alachem.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. CAS 632-15-5: 3,4-Dimethylthiophene | CymitQuimica [cymitquimica.com]
- 5. 3,4-dimethyl thiophene, 632-15-5 [thegoodscentscompany.com]
- 6. 2,5-BIS-(4-FLUORO-PHENYL)-3,4-DIMETHYL-THIOPHENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Dimethylthiophene | C6H8S | CID 79089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbino.com [nbino.com]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of High-Purity 3,4-Dimethylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217622#commercial-suppliers-of-high-purity-3-4-dimethylthiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com